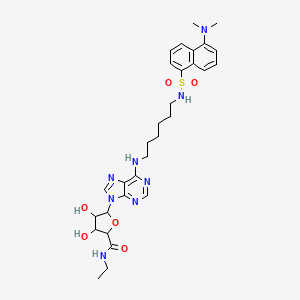![molecular formula C19H19BrN2O4 B14796937 (2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide](/img/structure/B14796937.png)
(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide is an organic compound with the molecular formula C19H19BrN2O4 This compound is characterized by the presence of a bromo-substituted phenoxy group, a methoxy-substituted phenyl group, and an acrylohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phenoxyacetyl Intermediate: The reaction begins with the bromination of 2-methylphenol to form 4-bromo-2-methylphenol. This intermediate is then reacted with chloroacetic acid to form 4-bromo-2-methylphenoxyacetic acid.
Formation of the Acrylohydrazide: The 4-bromo-2-methylphenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Coupling with Methoxyphenylacrylic Acid: The final step involves the coupling of the hydrazide with 4-methoxyphenylacrylic acid under appropriate conditions to yield N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromo group in the phenoxy ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may result in the replacement of the bromo group with other functional groups.
Applications De Recherche Scientifique
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(4-chloro-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide
- N’-[(4-fluoro-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide
Uniqueness
N’-[(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)acrylohydrazide is unique due to the presence of the bromo group, which can influence its reactivity and interactions. This uniqueness can be leveraged in specific applications where the bromo group plays a critical role in the compound’s activity or properties.
Propriétés
Formule moléculaire |
C19H19BrN2O4 |
|---|---|
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
(E)-N'-[2-(4-bromo-2-methylphenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide |
InChI |
InChI=1S/C19H19BrN2O4/c1-13-11-15(20)6-9-17(13)26-12-19(24)22-21-18(23)10-5-14-3-7-16(25-2)8-4-14/h3-11H,12H2,1-2H3,(H,21,23)(H,22,24)/b10-5+ |
Clé InChI |
ACUDVDIDXSTKAZ-BJMVGYQFSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)/C=C/C2=CC=C(C=C2)OC |
SMILES canonique |
CC1=C(C=CC(=C1)Br)OCC(=O)NNC(=O)C=CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-chloro-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B14796885.png)

![N-[2-(tetrazolidin-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B14796909.png)



![[(13S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14796931.png)

![3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane](/img/structure/B14796939.png)

![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14796945.png)
